molecular formula C6H14N4S B099141 4-Methylpiperazine-1-carbothiohydrazide CAS No. 15970-51-1

4-Methylpiperazine-1-carbothiohydrazide

Cat. No. B099141
CAS RN: 15970-51-1
M. Wt: 174.27 g/mol
InChI Key: JNGXJKJTJUBQSH-UHFFFAOYSA-N
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Description

4-Methylpiperazine-1-carbothiohydrazide is a chemical compound that has been studied for its potential antineoplastic (anti-cancer) properties . It was prepared by the transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine .


Synthesis Analysis

The synthesis of 4-Methylpiperazine-1-carbothiohydrazide involves a transamination reaction of 4-methyl-4-phenyl-3-thiosemicarbazide with N-Methylpiperazine in MeCN . This compound was then used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide in MeOH with Na metal .


Molecular Structure Analysis

The molecular formula of 4-Methylpiperazine-1-carbothiohydrazide is C6H14N4S . The compound was characterized by elemental analysis, IR, 1H-NMR, 13C-NMR spectroscopy, and ESI mass spectrometry .


Chemical Reactions Analysis

The compound has been used in the synthesis of N’-(4-Methylpiperazine-1-carbonothioyl)picolinohydrazonamide (HAmMePipz) by the reduction of cyanopyridine . The thermal decomposition studies on 4-methylpiperazine-1-carbodithioic acid ligand and its complexes have also been carried out .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 174.27 . More detailed physical and chemical properties such as boiling point, linear structure formula, and InChI Key are not available in the retrieved sources .

Scientific Research Applications

Anticancer Activity

4-Methylpiperazine-1-carbothiohydrazide derivatives have been studied for their potential in cancer treatment. For instance, studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) in rat bile demonstrated its extensive metabolism and identified several metabolites. This compound exhibited significant in vitro and in vivo anticancer activity with low toxicity (Jiang et al., 2007). Similarly, other derivatives were synthesized and evaluated for their in vitro anticancer activities, with certain compounds showing notable effectiveness (Hou et al., 2006).

Corrosion Inhibition

Research on 8-hydroxyquinoline analogs of 4-methylpiperazine-1-carbothioamide revealed their utility as corrosion inhibitors. These compounds showed effectiveness in protecting steel from corrosion in acidic environments, demonstrating the potential of 4-methylpiperazine-1-carbothiohydrazide derivatives in industrial applications (About et al., 2020).

Physicochemical Studies

Physicochemical studies of various complexes involving 4-methylpiperazine-1-carbodithioic acid ligand have been conducted. These studies include thermal decomposition and characterization of complexes with metals like iron, cobalt, copper, and zinc. The thermal stability and decomposition patterns of these complexes were explored, providing insights into their potential applications (Kalia et al., 2008).

Antimicrobial Activity

Several complexes derived from 4-methylpiperazine-1-carbodithiohydrazide and metals like zinc, cadmium, and mercury have been prepared and characterized. These complexes were tested for their antimicrobial activity against various pathogens, including fungi and bacteria, demonstrating their potential in medical and pharmaceutical applications (Kalia et al., 2008).

Safety And Hazards

Specific safety and hazard information for 4-Methylpiperazine-1-carbothiohydrazide is not available in the retrieved sources .

Future Directions

While specific future directions for the study of 4-Methylpiperazine-1-carbothiohydrazide are not mentioned in the retrieved papers, the compound’s potential antineoplastic properties suggest that it could be further studied for its potential use in cancer treatment .

properties

IUPAC Name

4-methylpiperazine-1-carbothiohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4S/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGXJKJTJUBQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571058
Record name 4-Methylpiperazine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-1-carbothiohydrazide

CAS RN

15970-51-1
Record name 4-Methylpiperazine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-methylpiperazine-1-carbothiohydrazide (intermediate 6) can be formed according to the following scheme. Hydrazine hydrate (MW 50.06, 0.26 ml, 5.44 mmol, 1.1 eq) was added to a solution of imidazol-1-yl-(4-methyl-piperazin-1-yl)-methanethione (3; MW 210.30, 1.040 g, 4.95 mmol, 1 eq) in 30 ml ethanol at room temperature. The reaction mixture was stirred under reflux for 2 hours. This organic solution was concentrated. The solid thus obtained was triturated with diethyl ether and filtered to yield 4-methylpiperazine-1-carbothiohydrazide (6; MW 174.27, 0.53 g, 3.04 mmol, 61% yield) as a white solid which was used without further purification. TLC (CH2Cl2/MeOH: 90/10): Rf=0.15, Product UV and Ninhydrin stain active. 1H-NMR (400 MHz, DMSO-d6), δ ppm: 2.17 (s, 3H), 2.28 (t, 4H, J=5 Hz), 3.69 (t, 4H, J=5 Hz).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
imidazol-1-yl-(4-methyl-piperazin-1-yl)-methanethione
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
5
Citations
B Shakya, S Adhikari, J Lamichhane… - J. Nepal Chem …, 2013 - researchgate.net
… 4-Methylpiperazine-1-carbothiohydrazide was prepared by the transamination reaction of 4-… cyanopyridine in the presence of 4-Methylpiperazine-1-carbothiohydrazide in MeOH with Na …
Number of citations: 1 www.researchgate.net
B Zhao, X Zhang, T Yu, Y Liu, X Zhang, Y Yao… - … Pharmaceutica Sinica B, 2021 - Elsevier
New Delhi metallo-β-lactamase-1 (NDM-1) is capable of hydrolyzing nearly all β-lactam antibiotics, posing an emerging threat to public health. There are currently less effective …
Number of citations: 47 www.sciencedirect.com
K Hu, Z Yang, SS Pan, H Xu, J Ren - European journal of medicinal …, 2010 - Elsevier
In an attempt to develop potent and selective antitumor agents, a series of liquiritigenin thiosemicarbazone derivatives were designed and synthesized. The cytotoxicities of these …
Number of citations: 62 www.sciencedirect.com
YO Ayipo, WA Osunniran, HF Babamale… - Coordination Chemistry …, 2022 - Elsevier
… of thiosemicarbazone derivatives (E)-N'-(2-hydroxybenzylidene)piperazine-1-carbothiohydrazide (B35) and (E)-N'-(2-hydroxybenzylidene)-4-methylpiperazine-1-carbothiohydrazide (…
Number of citations: 13 www.sciencedirect.com
YO Ayipo, CF Chong, MN Mordi - RSC Medicinal Chemistry, 2023 - pubs.rsc.org
… (E)-N'-(2-hydroxybenzylidene)-4-methylpiperazine-1-carbothiohydrazide (S23) is a derivative of thiosemicarbazones that reportedly inhibited NDM-1 in a non-competitive manner (IC50 …
Number of citations: 3 pubs.rsc.org

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